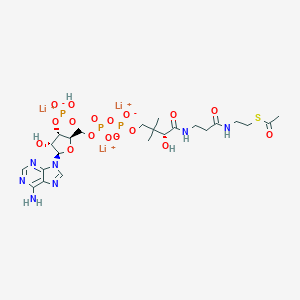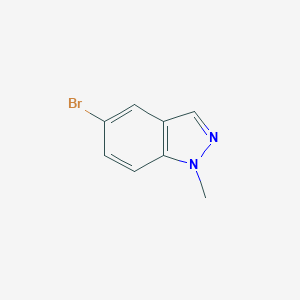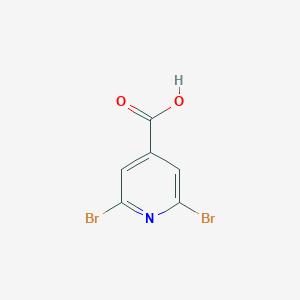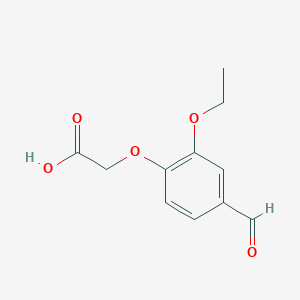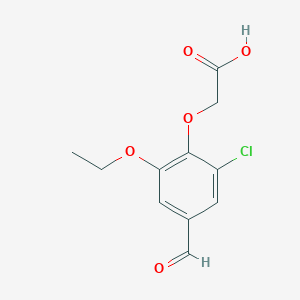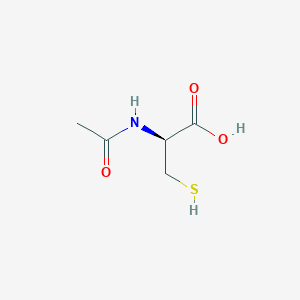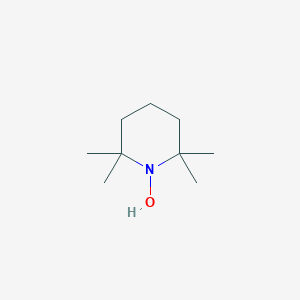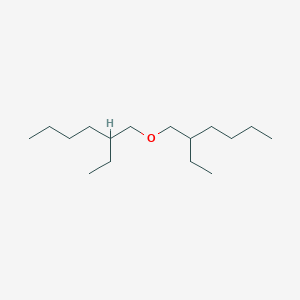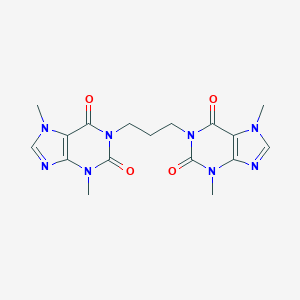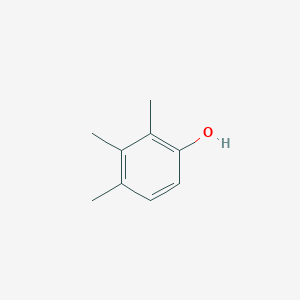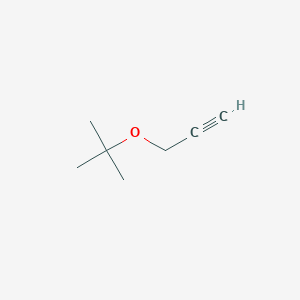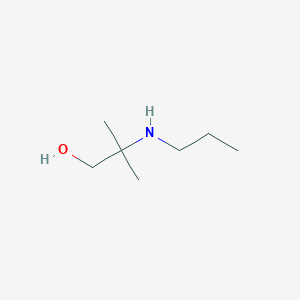
2-Methyl-2-(propylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(propylamino)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MPP and is used in various scientific studies to understand its mechanism of action and its potential applications.
Wirkmechanismus
The mechanism of action of MPP is not fully understood. However, it is known that MPP acts as a substrate for the dopamine transporter (DAT). MPP is taken up into the presynaptic neuron by DAT and is then metabolized by monoamine oxidase (MAO) to form a toxic metabolite that damages dopaminergic neurons.
Biochemische Und Physiologische Effekte
MPP has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to neurotoxicity. MPP has also been shown to induce oxidative stress and inflammation in dopaminergic neurons, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPP in lab experiments is its ability to selectively damage dopaminergic neurons. This can be useful in studying the effects of drugs that target the dopaminergic system. However, one of the limitations of using MPP is its toxicity. MPP can be highly toxic to cells and can lead to cell death at high concentrations.
Zukünftige Richtungen
There are several future directions for research on MPP. One area of research is to understand the mechanism of action of MPP in more detail. Another area of research is to develop new drugs that target the dopaminergic system without causing neurotoxicity. Additionally, research can be done to understand the effects of MPP on other neurotransmitter systems in the brain. Overall, MPP is a promising compound that has the potential to contribute significantly to scientific research in the future.
Synthesemethoden
The synthesis of 2-Methyl-2-(propylamino)propan-1-ol is a complex process that involves several steps. The most commonly used method for synthesizing MPP is through the reaction of 2-bromopropene and diisopropylamine. The reaction is carried out in the presence of a palladium catalyst and a base. The yield of MPP in this method is about 50-60%.
Wissenschaftliche Forschungsanwendungen
MPP has been extensively studied in scientific research due to its potential applications in various fields. One of the main applications of MPP is in the field of neuroscience. MPP is used as a tool to study the dopaminergic system in the brain. It is also used to study the effects of drugs that target the dopaminergic system, such as cocaine and amphetamines.
Eigenschaften
CAS-Nummer |
55968-10-0 |
|---|---|
Produktname |
2-Methyl-2-(propylamino)propan-1-ol |
Molekularformel |
C7H17NO |
Molekulargewicht |
131.22 g/mol |
IUPAC-Name |
2-methyl-2-(propylamino)propan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-4-5-8-7(2,3)6-9/h8-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
RBWDVJQFZUIORC-UHFFFAOYSA-N |
SMILES |
CCCNC(C)(C)CO |
Kanonische SMILES |
CCCNC(C)(C)CO |
Andere CAS-Nummern |
55968-10-0 |
Synonyme |
NSC 37251; 2-Methyl-2-(propylamino)propan-1-ol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)
